
tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate: is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-4-methylthiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methylene chloride, chloroform, and alcohols, as well as catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate is used as a building block for the synthesis of various organic compounds. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In biology and medicine, this compound is used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for use in drug design and development, as well as in the synthesis of bioactive molecules .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A related compound with similar reactivity but different molecular structure.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A similar compound with a bromine atom instead of chlorine.
tert-Butyl (4-ethynylphenyl)carbamate: Another related compound with different substituents on the aromatic ring.
Uniqueness: tert-Butyl (2-chloro-4-methylthiazol-5-yl)carbamate is unique due to the presence of the chlorine atom in the thiazole ring, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C9H13ClN2O2S |
|---|---|
Peso molecular |
248.73 g/mol |
Nombre IUPAC |
tert-butyl N-(2-chloro-4-methyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H13ClN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |
Clave InChI |
ZWDDOWGZUMKBSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)Cl)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)

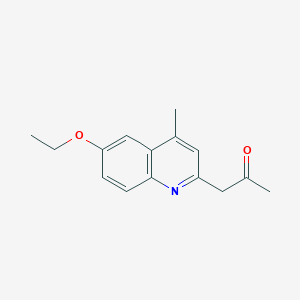



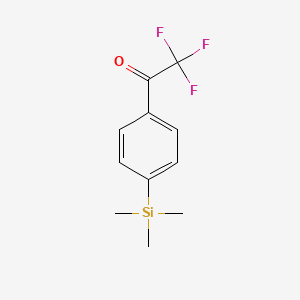
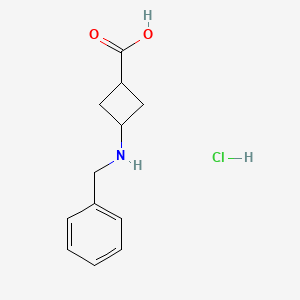
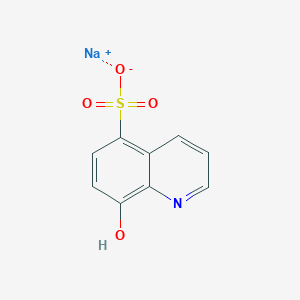
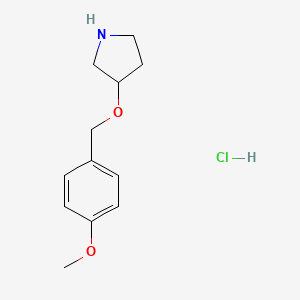

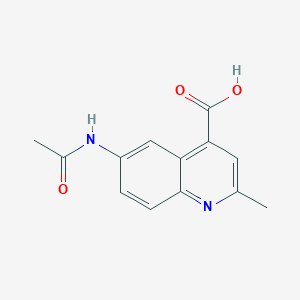
![5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11867626.png)
![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)
